

Check Availability & Pricing

The Discovery and Development of NVP-AEW541: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nvp-aew541	
Cat. No.:	B605200	Get Quote

Introduction: The Insulin-like Growth Factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation, particularly through the overexpression or constitutive activation of the IGF-1 Receptor (IGF-1R), is a key driver in the progression of numerous human cancers, including musculoskeletal tumors, neuroblastoma, and various solid tumors.[2][3] This has positioned the IGF-1R as a promising therapeutic target. NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, emerged from discovery efforts as a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase, demonstrating significant antitumor activity in preclinical models.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of NVP-AEW541.

Core Properties and Mechanism of Action

NVP-AEW541 is an orally bioavailable ATP-competitive inhibitor that targets the kinase activity of IGF-1R.[4] By binding to the kinase domain, it prevents receptor autophosphorylation, a critical step for signal transduction.[5] This blockade leads to the downstream inhibition of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic signaling, and the Mitogen-activated protein kinase (MAPK/Erk) pathway, which is central to cell proliferation.[5][6]

Preclinical studies have consistently shown that treatment with **NVP-AEW541** results in the dephosphorylation of IGF-1R and Akt.[7] The consequences of this signaling inhibition at the

cellular level include cell cycle arrest at the G1 phase and, in sensitive cell lines, the induction of apoptosis.[2]

Quantitative Data Summary

The biological activity of **NVP-AEW541** has been quantified across a range of enzymatic and cellular assays. The tables below summarize its inhibitory concentrations (IC50) against target kinases and various cancer cell lines, as well as its efficacy in in vivo models.

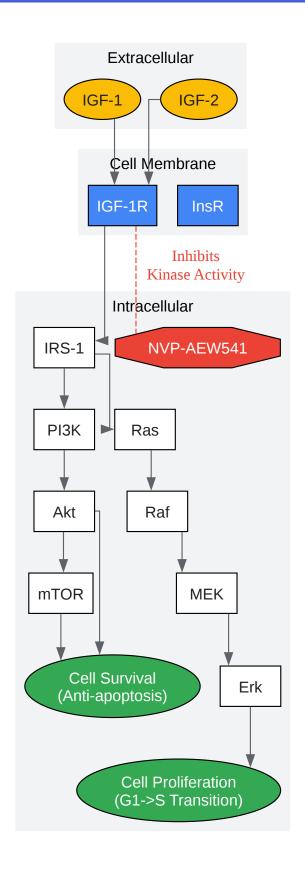
Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)	Notes
IGF-1R	86 - 150	Potent inhibition of the primary target kinase.[4][8]
Insulin Receptor (InsR)	140 - 2300	Shows selectivity for IGF-1R over the closely related InsR at the cellular level (approx. 27-fold).[4][8]
Flt1	600	Off-target activity noted in kinase panel screening.[8]
Flt3	420	Off-target activity noted in kinase panel screening.[8]
Tek (Tie2)	530	Off-target activity noted in kinase panel screening.[8]

Table 2: In Vitro Cellular Proliferation (IC50)

Cancer Type	Cell Line	IC50 (μM)	Reference
Biliary Tract Cancer	CC-LP-1	~0.15 (Calculated from mean)	[7]
Biliary Tract Cancer	Mz-ChA-1	~1.2 (Calculated from mean)	[7]
Breast Cancer	MCF-7	1.0 - 1.64	[1][8]
Breast Cancer	T47D	~7.0	[1]
Neuroblastoma	Panel of 10 lines	0.4 - 6.8	[3]
Ewing's Sarcoma	TC-71	~0.3	[2]
Multiple Myeloma	Various	Sub-micromolar	[9]
Pancreatic Cancer	FA6	0.342	[6]
Pancreatic Cancer	PT45	2.73	[6]

Table 3: In Vivo Antitumor Efficacy



Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
IGF-IR Driven Fibrosarcoma	Nude Mice	50 mg/kg, p.o.	Significant reduction in tumor growth.	[4]
Neuroblastoma Xenograft	Nude Mice	50 mg/kg, p.o., twice daily	Tumor shrinkage and increased apoptosis.	[3]
Ewing's Sarcoma Xenograft	Nude Mice	50 mg/kg + Vincristine	Significant inhibition of tumor growth (synergistic effect).	[2]
Orthotopic Pancreatic Cancer	Mice	Not specified	Significantly reduced tumor growth and vascularization.	[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IGF-1R signaling pathway and a typical experimental workflow for evaluating **NVP-AEW541**.

Click to download full resolution via product page

Caption: IGF-1R signaling pathway and inhibition point of NVP-AEW541.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance
 PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using NVP-AEW541, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of NVP-AEW541: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b605200#discovery-and-development-of-nvp-aew541]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com